3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide typically involves multiple steps, including the bromination of benzene derivatives and subsequent amide formation. One common synthetic route is as follows:
Bromination: The starting material, a benzene derivative, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom.
Amide Formation: The brominated benzene derivative is then reacted with 3-aminophenyl-4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine (Et3N) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation of the tert-butyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, NH3), solvents (e.g., ethanol, water), and mild heating.
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, THF), and low temperatures.
Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetone), and controlled temperatures.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler analog with a bromine atom at the ortho position.
4-bromo-N-(tert-butyl)benzamide: Contains a bromine atom and a tert-butyl group but lacks the complex amide linkage.
4-bromo-3-methylaniline: Features a bromine atom and a methyl group on an aniline ring.
Uniqueness
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group and the benzoyl amide linkage differentiates it from simpler analogs, making it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C24H23BrN2O2 |
---|---|
Molecular Weight |
451.4g/mol |
IUPAC Name |
3-bromo-N-[3-[(4-tert-butylbenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H23BrN2O2/c1-24(2,3)18-12-10-16(11-13-18)22(28)26-20-8-5-9-21(15-20)27-23(29)17-6-4-7-19(25)14-17/h4-15H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
ZLSLNZRFSAAAKM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.